molecular formula C17H15ClN2O3 B5698275 (2E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5698275
M. Wt: 330.8 g/mol
InChI Key: OJIKMYXBQQKLTA-BQYQJAHWSA-N
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Description

(2E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylethylamine and 3-nitrobenzaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: Finally, the amine is reacted with acryloyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[2-(3-chlorophenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position.

    (2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide: Similar structure but with the chlorine atom in a different position.

    (2E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(2E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the chlorophenyl and nitrophenyl groups, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-15-5-1-3-14(11-15)9-10-19-17(21)8-7-13-4-2-6-16(12-13)20(22)23/h1-8,11-12H,9-10H2,(H,19,21)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIKMYXBQQKLTA-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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